![molecular formula C13H18N2O4 B4580820 N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide](/img/structure/B4580820.png)
N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide
Overview
Description
"N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide" is a chemical compound that likely holds significance in research and industrial applications due to its specific functional groups. These include the acetamide group, which is common in various bioactive compounds and pharmaceuticals, and the nitrophenyl group, known for its applications in material science and as intermediates in organic synthesis.
Synthesis Analysis
While specific synthesis details for "N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide" are not provided, similar compounds are typically synthesized through multi-step organic reactions. These often involve the acylation of amines, nitration of aromatic compounds, and alkylation processes. For instance, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized through reactions involving acetic acid derivatives and diamines in the presence of catalysts like dichloromethane, lutidine, and TBTU (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives often involves intricate intermolecular and intramolecular hydrogen bonding, affecting their crystalline structure and stability. The orthorhombic crystal system is common, with specific space groups and unit cell parameters depending on the substituents attached to the phenyl and acetamide groups (G. Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, including catalytic hydrogenation, hydrolysis, and further nitration. Their reactivity is influenced by the presence of functional groups like nitro, ethoxy, and acetamide groups. For example, catalytic hydrogenation has been used to convert nitrophenyl acetamides into their corresponding amino derivatives, showcasing the versatility of these compounds in synthetic chemistry (Zhang Qun-feng, 2008).
Scientific Research Applications
Catalytic Hydrogenation and Green Synthesis
A study by Zhang Qun-feng (2008) focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, via catalytic hydrogenation. This method emphasizes a more environmentally friendly approach to synthesizing related acetamide compounds, suggesting potential applications in dye production and other industrial processes (Zhang Qun-feng, 2008).
Pharmacological Assessment of Novel Acetamide Derivatives
Rani, Pal, Hegde, and Hashim (2016) synthesized and assessed novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Their work indicates that certain acetamide derivatives can be potent pharmacological agents, pointing to the possible medical applications of similar compounds (Rani et al., 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study by the same group (2014) further explored 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for their potential anticancer, anti-inflammatory, and analgesic properties. This suggests that N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide could potentially be explored for similar bioactivities (Rani et al., 2014).
Non-linear Optical Materials
A study on N-(3-nitrophenyl)acetamide, a compound with similar structural features, highlighted its potential as an organic non-linear optical material. This suggests applications in the development of optical devices and materials (Mahalakshmi et al., 2002).
Chemoselective Acetylation
Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This indicates potential applications in the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-9-5-8-14-13(16)10-11-6-3-4-7-12(11)15(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKHGUASUXZZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-2-(2-nitrophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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